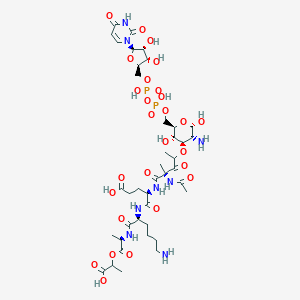
Methyl 3,5-dinitrosalicylate
Übersicht
Beschreibung
Methyl 3,5-dinitrosalicylate is a derivative of Salicylic acid . It has an empirical formula of C8H6N2O7 and a molecular weight of 242.14 .
Synthesis Analysis
Methyl 3,5-dinitrosalicylate has been used in the synthesis of glycosylated phenazine natural products and analogs. DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors were used in an efficient and easily-handled glycosylation protocol compatible with combinatorial chemistry .Molecular Structure Analysis
The molecular structure of Methyl 3,5-dinitrosalicylate contains a total of 23 bonds, including 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 2 nitro groups (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
The pKa of the ortho-hydroxy group in Methyl 3,5-dinitrosalicylate is 2.45. Rate constants for the reaction of its conjugate base with hydroxide anion and water are 5.3 × 10^-2 mol dm^-3 s^-1 and 6.6 × 10^-6 s^-1, respectively at 25 °C .Physical And Chemical Properties Analysis
Methyl 3,5-dinitrosalicylate has a density of 1.6±0.1 g/cm^3, a boiling point of 347.7±42.0 °C at 760 mmHg, and a melting point of 127-128 °C .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: Colorimetric Assays
Methyl 3,5-dinitrosalicylate: is widely used in colorimetric assays to measure reducing sugars. The compound reacts with reducing sugars to form a colored complex that can be quantified by spectrophotometry . This method is essential for determining the activity of enzymes like endo-1,4-β-xylanase, which hydrolyze polysaccharides into reducing sugars .
Enzymology: Enzyme Kinetics
In enzymology, Methyl 3,5-dinitrosalicylate serves as a reagent for the quantification of reducing sugars released during enzyme reactions. It’s particularly useful in characterizing the kinetics of glycoside hydrolases, as it allows for the rapid and simple detection of new reducing ends generated upon polysaccharide substrate cleavage .
Material Science: Synthesis of Polymers
The compound is utilized in the synthesis of polymers, where it acts as a monomer that can be polymerized into larger structures. This application is significant in creating materials with specific properties, such as enhanced thermal stability or mechanical strength .
Pharmaceutical Research: Drug Synthesis
Methyl 3,5-dinitrosalicylate: is also involved in pharmaceutical research, particularly in the synthesis of drug compounds. Its nitro groups can undergo various chemical reactions, making it a versatile building block for developing new medications .
Food Industry: Quality Control
In the food industry, Methyl 3,5-dinitrosalicylate is used for quality control purposes. It helps in the analysis of food products by determining the presence and concentration of reducing sugars, which is crucial for maintaining product quality and safety .
Environmental Science: Detection of Pollutants
The compound’s sensitivity to reducing substances makes it valuable in environmental science for detecting pollutants. It can be used to monitor water quality by measuring the levels of organic matter, which often contains reducing compounds .
Safety and Hazards
Methyl 3,5-dinitrosalicylate can cause skin and eye irritation, and may cause respiratory irritation. It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 3,5-dinitrosalicylate is a chemical compound with the empirical formula C8H6N2O7 . .
Biochemical Pathways
Methyl 3,5-dinitrosalicylate has been mentioned in the context of the 3,5-dinitrosalicylic acid (DNS) reducing sugar method, which is commonly used for the measurement of the level of endo-xylanase in commercial enzyme preparations . .
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELTKSLWXJXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066816 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dinitrosalicylate | |
CAS RN |
22633-33-6 | |
| Record name | Methyl 2-hydroxy-3,5-dinitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22633-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dinitrosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022633336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dinitrosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-dinitrosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,5-DINITROSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ5L227PAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes methyl 3,5-dinitrosalicylate (methyl 3,5-dinitrosalicylate) a useful reagent in carbohydrate chemistry?
A1: Methyl 3,5-dinitrosalicylate has emerged as an effective anomeric leaving group for glycosylation reactions, offering a milder alternative to traditional methods. [, ] This characteristic makes it particularly attractive for synthesizing complex oligosaccharides, such as a starch-related hexasaccharide, where traditional approaches might struggle. []
Q2: How does the structure of methyl 3,5-dinitrosalicylate affect its reactivity in glycosylation reactions?
A2: The presence of the methyl 3,5-dinitrosalicylate leaving group allows for glycosylations under neutral, mildly basic, or mildly acidic conditions, eliminating the need for strong Lewis acids often required with other glycosyl donors like glycosyl trichloroacetimidates. [, ]
Q3: Is there evidence that methyl 3,5-dinitrosalicylate-mediated glycosylations could proceed without forming a glycosyl triflate intermediate, even when using lithium triflate?
A3: While the exact mechanism is still under investigation, studies comparing methyl 3,5-dinitrosalicylate and trichloroacetimidate donors in the presence of lithium triflate suggest that the original leaving group's nature (methyl 3,5-dinitrosalicylate vs. trichloroacetimidate) still influences the reaction outcome. [] This observation hints at the possibility of alternative pathways besides the formation of a glycosyl triflate intermediate, at least for methyl 3,5-dinitrosalicylate donors.
Q4: Beyond carbohydrate chemistry, what other applications have been explored for methyl 3,5-dinitrosalicylate?
A4: Methyl 3,5-dinitrosalicylate plays a key role in analytical chemistry, particularly in quantifying residues of veterinary drugs in animal feed. For instance, it serves as a crucial intermediate in determining the concentration of 3,5-dinitrosalicyl-(5-nitrofurfurylidene)hydrazide (nifursol) in animal feed. []
Q5: What insights do we have into the structural characteristics of methyl 3,5-dinitrosalicylate?
A5: Methyl 3,5-dinitrosalicylate (C8H6N2O7) is characterized by an intramolecular hydrogen bond between its hydroxyl group and the oxygen atom of its carbonyl group. [] This interaction influences its molecular conformation and potentially its reactivity.
Q6: Are there any known biological activities associated with methyl 3,5-dinitrosalicylate or its derivatives?
A6: Research has shown that glycosylated phenazine analogs synthesized using methyl 3,5-dinitrosalicylate as a glycosyl donor exhibit inhibitory activity against topoisomerase II. [] This finding suggests potential applications in developing novel therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)

![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)








![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)